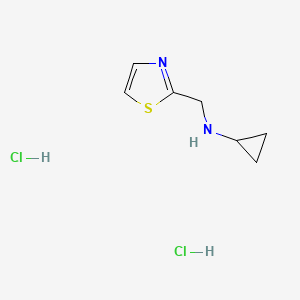

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride

Overview

Description

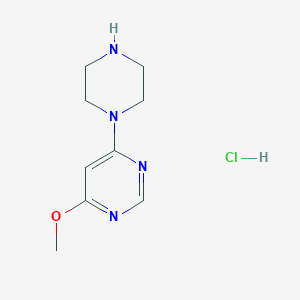

“N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride” is a chemical compound with the IUPAC name N-((1H-1lambda3-thiazol-2-yl)methyl)cyclopropanamine . It has a molecular weight of 228.17 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N2S.2ClH/c1-2-6(1)9-5-7-8-3-4-10-7;;/h3-4,6,9-10H,1-2,5H2;2*1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.17 . It is a solid at room temperature .Scientific Research Applications

General Properties

“N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1185383-89-4 . It has a molecular weight of 227.16 and its IUPAC name is N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride . This compound is typically stored at room temperature and comes in a solid form .

Biological Activities

Thiazoles, the group of azole heterocycles to which this compound belongs, have been found to have a wide range of biological activities . These include:

- Antimicrobial activity : Some thiazoles, such as sulfazole, have been found to have antimicrobial properties .

- Antiretroviral activity : Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

- Antifungal activity : Abafungin is an example of a thiazole-based compound with antifungal properties .

- Anticancer activity : Tiazofurin, a thiazole-based compound, is used in cancer treatment .

- Antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities : Thiazoles have been found to have these activities as well .

Synthesis of Thiazole-Based Heterocyclic Scaffolds

Thiazole-based heterocyclic scaffolds, such as monocyclic or bicyclic systems, can be synthesized using this compound . Modifications of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Industrial Applications

Thiazoles have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They are also used in the synthesis of rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .

Natural Products

Thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Antifungal Activity

A series of 2,4-disubstituted thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 were synthesized and verified for their antifungal activity .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name |

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c1-2-6(1)9-5-7-8-3-4-10-7;;/h3-4,6,9H,1-2,5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVLKLOUHURPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CS2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3088583.png)

![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)